2-Amino-6-(trifluoromethylthio)benzonitrile
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Overview
Description
2-Amino-6-(trifluoromethylthio)benzonitrile is a chemical compound with the molecular formula C8H5F3N2S. It is known for its diverse applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a benzonitrile moiety, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2-Amino-6-(trifluoromethylthio)benzonitrile, also known as SKA-19, are voltage-gated sodium channels (NaV) and small-conductance Ca2±activated K+ channels (KCa2) . These channels play crucial roles in the regulation of neuronal excitability.
Mode of Action
SKA-19 acts as a use-dependent NaV channel blocker and an activator of KCa2 channels . By blocking NaV channels, it inhibits the propagation of action potentials, reducing neuronal firing. On the other hand, activation of KCa2 channels leads to hyperpolarization of the neuron, further decreasing neuronal excitability .
Biochemical Pathways
The action of SKA-19 on NaV and KCa2 channels affects the neuronal firing and afterhyperpolarization in neurons, particularly in CA1 pyramidal neurons in hippocampal slices . This modulation of neuronal excitability can influence various biochemical pathways and downstream effects related to neuronal signaling and communication.
Pharmacokinetics
SKA-19 is orally bioavailable and shows activity in a broad range of rodent seizure models . It has a longer duration of action compared to riluzole, a similar compound, due to more prolonged brain levels . .
Result of Action
The combined action of SKA-19 on NaV and KCa2 channels results in a reduction of action potential firing and an increase in medium afterhyperpolarization . This leads to a decrease in neuronal excitability, making SKA-19 a potent anticonvulsant. It has shown efficacy in various seizure models, including maximal electroshock-induced seizures and the hippocampal kindled rat model of complex partial seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(trifluoromethylthio)benzonitrile typically involves the introduction of the trifluoromethylthio group onto a benzonitrile scaffold. One common method involves the reaction of 2-amino-6-chlorobenzonitrile with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(trifluoromethylthio)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the amino group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-(trifluoromethylthio)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticonvulsant properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: A bioisostere of riluzole with similar neuroprotective properties.
2-Amino-6-fluorobenzonitrile: Used as a precursor in medicinal chemistry for synthesizing quinazolines.
Uniqueness
2-Amino-6-(trifluoromethylthio)benzonitrile is unique due to its trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
2-amino-6-(trifluoro-λ4-sulfanyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2S/c8-13(9,10)7-3-1-2-6(12)5(7)4-11/h1-3H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEFEUBWEDRKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(F)(F)F)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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